molecular formula C10H24Cl2N4O3S B1420941 N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride CAS No. 1235441-61-8

N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride

Cat. No. B1420941
M. Wt: 351.3 g/mol
InChI Key: QYEASVUFPPQIFR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperazine derivatives, which includes “N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride”, has been a subject of numerous studies. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular formula of “N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride” is C10H24Cl2N4O3S, and its molecular weight is 351.3 g/mol. The InChI code is 1S/C10H21N3O/c1-3-12(4-2-11-1)5-6-13-7-9-14-10-8-13/h11H,1-10H2 .

It is stored at ambient temperature and shipped at the same temperature . Its physical form is liquid-viscous .

Scientific Research Applications

Antiviral Applications

N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride has been researched for its antiviral properties. A study by Selvakumar et al. (2018) synthesized and characterized a series of sulfonamide and urea derivatives, including those with a morpholine substituted sulfonamide structure. These compounds demonstrated significant antiviral activity against an avian paramyxovirus, with one derivative exhibiting three-fold higher activity than Ribavirin, a commercial antiviral drug (Selvakumar et al., 2018).

Synthesis of Heterocycles

The compound has also been utilized in the synthesis of heterocycles, which are crucial in medicinal chemistry. Matlock et al. (2015) reported the synthesis of C-substituted morpholines and piperazines, showcasing the compound's versatility in creating various medically significant structures (Matlock et al., 2015).

Carbonic Anhydrase Inhibition

Turkmen et al. (2005) explored the use of sulfonamides, including those with morpholine and piperazine rings, as inhibitors of carbonic anhydrase isozymes. These compounds showed promise as inhibitors of both cytosolic and tumor-associated carbonic anhydrases (Turkmen et al., 2005).

Antimicrobial Applications

Krishnamurthy et al. (2011) synthesized sulfonamide and carboxamide derivatives including the morpholine structure, which displayed significant antimicrobial activity against various bacterial strains (Krishnamurthy et al., 2011).

Antitubercular Agents

Marvadi et al. (2019) designed and synthesized novel morpholine, thiomorpholine, and N-substituted piperazine coupled dihydroquinolines. These compounds showed potent antitubercular activity, highlighting the therapeutic potential of such derivatives (Marvadi et al., 2019).

Antidepressant and Antipsychotic Activity

Zajdel et al. (2013) synthesized quinoline- and isoquinoline-sulfonamide analogs of aripiprazole, exhibiting significant antidepressant and antipsychotic activity. This study underlines the compound's relevance in the development of new treatments for mental health disorders (Zajdel et al., 2013).

Safety And Hazards

The safety information for “N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride” indicates that it has the following hazard statements: H302+H312+H332;H314 . The precautionary statements are P271;P260;P280 . The signal word is “Danger” and the pictograms are GHS05;GHS07 .

properties

IUPAC Name

N-(2-piperazin-1-ylethyl)morpholine-4-sulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N4O3S.2ClH/c15-18(16,14-7-9-17-10-8-14)12-3-6-13-4-1-11-2-5-13;;/h11-12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYEASVUFPPQIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCNS(=O)(=O)N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride
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N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride
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N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride
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N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride
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N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride
Reactant of Route 6
N-[2-(piperazin-1-yl)ethyl]morpholine-4-sulfonamide dihydrochloride

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